molecular formula C9H10O B14215741 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- CAS No. 651020-64-3

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)-

Cat. No.: B14215741
CAS No.: 651020-64-3
M. Wt: 134.17 g/mol
InChI Key: DCOLXHNIBNMEQC-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- typically involves the use of starting materials such as hept-1-en-5-yn-4-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to achieve high purity and yield. The use of advanced purification techniques such as distillation and chromatography is common to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

651020-64-3

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-4-7-8(5-2)9(10)6-3/h3-4,9-10H,1-2,7H2/t9-/m0/s1

InChI Key

DCOLXHNIBNMEQC-VIFPVBQESA-N

Isomeric SMILES

C=CCC(=C=C)[C@H](C#C)O

Canonical SMILES

C=CCC(=C=C)C(C#C)O

Origin of Product

United States

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